molecular formula C26H24N2O6S B2715867 2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 866813-60-7

2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No. B2715867
CAS RN: 866813-60-7
M. Wt: 492.55
InChI Key: GBNNSWYUGMCHFS-UHFFFAOYSA-N
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Description

2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C26H24N2O6S and its molecular weight is 492.55. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Fluorescence Properties

Research on related amide-containing isoquinoline derivatives highlights their structural complexity and potential for forming inclusion compounds with other substances, exhibiting unique fluorescence properties. For example, studies on compounds with similar structures have shown that they can form crystalline salts or gels with mineral acids and exhibit enhanced fluorescence when forming host-guest complexes with specific hydroxybenzene derivatives (A. Karmakar, R. Sarma, J. Baruah, 2007). These properties suggest potential applications in materials science, particularly in the development of fluorescent materials and sensors.

Inhibitory Activities and Molecular Docking

Another area of interest involves the synthesis and evaluation of compounds for inhibitory activities against enzymes or receptors, which is crucial for drug discovery. For instance, derivatives of similar structures have been synthesized and evaluated for their inhibition potential against enzymes like carbonic anhydrase and acetylcholinesterase, demonstrating significant inhibitory effects (N. Virk, A. Rehman, M. Abbasi, et al., 2018). This suggests the potential for compounds like 2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide to act as lead compounds in the development of new therapeutic agents.

Fluorescence Derivatization and Analytical Applications

Compounds with similar quinoline structures have been explored as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography (HPLC), offering high sensitivity and specificity for detecting alcohols in complex samples (Tomohiko Yoshida, Y. Moriyama, H. Taniguchi, 1992). This highlights the potential for using compounds with similar structural features as tools in analytical chemistry for the detection and quantification of biomolecules or other substances of interest.

Antitumor and Anti-Inflammatory Activities

Compounds bearing quinoline moieties have been synthesized and tested for antitumor activities, with some showing promising results against specific cancer cell lines, indicating potential therapeutic applications in oncology (Ismail Mahmoud Elfekki, W. Hassan, Hosam A. Elshihawy, et al., 2014). Furthermore, similar compounds have been investigated for their anti-inflammatory properties, particularly in models of respiratory inflammation, suggesting potential applications in the treatment of pulmonary diseases (G. Villetti, C. Carnini, L. Battipaglia, et al., 2015).

properties

IUPAC Name

2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-17-4-6-18(7-5-17)27-25(29)16-28-15-24(26(30)22-14-20(34-3)10-13-23(22)28)35(31,32)21-11-8-19(33-2)9-12-21/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNNSWYUGMCHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide

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